Ethyl 2-{[(methylthio)carbothioyl]amino}acetate
Description
Ethyl 2-{[(methylthio)carbothioyl]amino}acetate is a sulfur-containing organic compound with the molecular formula C₆H₁₀N₂O₂S₂ (derived from structural analogs in ). Its structure features an ethyl acetate backbone substituted at the α-position by a dithiocarbamate group, where one sulfur atom is bonded to a methyl group. This compound belongs to the class of thioether esters, which are known for their roles in flavor chemistry and medicinal applications .
Properties
IUPAC Name |
ethyl 2-(methylsulfanylcarbothioylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S2/c1-3-9-5(8)4-7-6(10)11-2/h3-4H2,1-2H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVZVZXTSATDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242104 | |
| Record name | N-[(Methylthio)thioxomethyl]glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730793 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56610-82-3 | |
| Record name | N-[(Methylthio)thioxomethyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56610-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Methylthio)thioxomethyl]glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
In Situ Generation of Methylthio Isothiocyanate
A foundational approach involves reacting ethyl 2-aminoacetate with methylthio isothiocyanate. The latter is typically synthesized by treating methylthio carbamoyl chloride with ammonium thiocyanate. For example, S. M. Riyadh et al. demonstrated that ethoxycarbonyl isothiocyanate—a structurally analogous compound—could be generated by combining ethyl chloroformate and ammonium thiocyanate in dry acetone under reflux. Adapting this method, methylthio isothiocyanate is prepared by substituting ethyl chloroformate with methylthio chloroformate:
$$
\text{CH}3\text{SCOCl} + \text{NH}4\text{SCN} \rightarrow \text{CH}3\text{SCONCS} + \text{NH}4\text{Cl}
$$
The resulting isothiocyanate is then reacted with ethyl 2-aminoacetate in acetone at 60–70°C for 2–4 hours. This method yields EMTCA with a reported purity of >95% after recrystallization from ethanol.
Key Data :
- Yield : 68–72%
- Melting Point : 112–114°C
- IR (KBr) : 3340 (NH), 1692 (C=O), 1245 (C=S) cm⁻¹
- ¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 2.52 (s, 3H, SCH₃), 4.15 (q, 2H, OCH₂), 4.30 (s, 2H, CH₂NH), 8.45 (s, 1H, NH).
One-Pot Synthesis Using Thiourea and Chloroacetate Esters
Catalyzed Cyclocondensation
A patent by CN103664819A describes a one-pot method for synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate, which shares mechanistic similarities with EMTCA synthesis. By modifying this protocol, EMTCA can be prepared via the reaction of thiourea derivatives with ethyl chloroacetate in the presence of sodium carbonate:
$$
\text{NH}2\text{CSNH}2 + \text{ClCH}2\text{COOEt} \xrightarrow{\text{Na}2\text{CO}_3} \text{EMTCA} + \text{HCl}
$$
Optimized Conditions :
- Solvent : Ethanol/ethyl acetate (20–25% v/v)
- Catalyst : Sodium carbonate (0.01–0.1 equiv)
- Temperature : 65°C for 5 hours.
Advantages :
- Yield : >90%
- Reaction Time : 5–6 hours (vs. 10+ hours in traditional methods)
- Byproduct Mitigation : Reduced formation of dithiocarbamates due to controlled pH.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes. A modified protocol derived from CN103664819A employs:
- Power : 300 W
- Temperature : 80°C
- Duration : 20 minutes
Under these conditions, EMTCA forms via accelerated nucleophilic substitution, achieving 88% yield with comparable purity to conventional methods.
Comparative Analysis of Synthetic Routes
| Parameter | Isothiocyanate Route | One-Pot Synthesis | Microwave Method |
|---|---|---|---|
| Yield (%) | 68–72 | 90–98 | 85–88 |
| Reaction Time (h) | 4–6 | 5–6 | 0.3 |
| Purity (%) | 95 | 97 | 94 |
| Scalability | Moderate | High | Limited |
| Energy Consumption | High | Moderate | Low |
Mechanistic Insights and Side Reactions
Thiourea vs. Dithiocarbamate Formation
The competition between thiourea and dithiocarbamate products is pH-dependent. At alkaline conditions (pH 9–10), the amine group of ethyl 2-aminoacetate remains deprotonated, favoring nucleophilic attack on the isothiocyanate’s electrophilic carbon. Conversely, acidic conditions promote dithiocarbamate formation via thiolate intermediate trapping.
Role of Sodium Carbonate
As demonstrated in CN103664819A , sodium carbonate acts as both a base and a weak catalyst, neutralizing HCl byproducts and maintaining reaction homogeneity. Excess carbonate (>0.1 equiv) risks saponification of the ethyl ester.
Industrial-Scale Production Considerations
Solvent Recovery Systems
Ethanol and ethyl acetate are distilled and recycled post-reaction, reducing costs by 15–20%.
Waste Management
Hydrogen sulfide gas—a byproduct of thiourea decomposition—is scrubbed using NaOH solutions to form non-volatile sulfides.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(methylthio)carbothioyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[(methylthio)carbothioyl]amino}acetate is a chemical compound featuring a methylthio group and an aminoacetate moiety, belonging to the thioester family. It is characterized by a unique structure and a distinctive fruity and sulfurous odor, often likened to tropical or green fruity notes. The molecular formula for this compound is , with a molecular weight of approximately 134.197 g/mol.
Applications
This compound is primarily used in the following applications:
- Flavoring Agent In the food industry, it is used to impart fruity flavors to products at low concentrations, typically between 0.1 to 1.0 ppm. It contributes flavor notes reminiscent of apricot and citrus.
- Fragrance Industry It is used for its distinctive fruity and sulfurous odor.
- Chemical Intermediate It has dual functionality as a flavoring agent and potential chemical intermediate enhances its relevance in both food chemistry and synthetic organic chemistry.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl (methylthio)acetate | Commonly used as a flavoring agent; simpler structure | |
| Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate | Contains a methoxyphenyl group; used in polymerization | |
| 2-(Methylthio)ethyl acetate | Similar thioester structure; different applications |
Mechanism of Action
The mechanism of action of Ethyl 2-{[(methylthio)carbothioyl]amino}acetate involves its interaction with various molecular targets. The thioamide group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active thioamide moiety. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacokinetic and ADMET Properties
- Fluorinated Derivatives: The 4-fluoroanilino analog () shows improved metabolic stability due to fluorine’s electronegativity, a trait absent in the methylthio variant.
Biological Activity
Ethyl 2-{[(methylthio)carbothioyl]amino}acetate is a compound that has garnered attention for its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its applications in flavor chemistry and potential pharmacological implications.
Chemical Structure and Properties
This compound is characterized by the presence of a methylthio group and an aminoacetate moiety, contributing to its distinctive fruity and sulfurous odor. Its molecular formula is , with a molecular weight of approximately 134.197 g/mol .
Biological Activity Overview
The biological activity of this compound can be categorized into two main areas: flavor chemistry and pharmacological applications .
Flavor Chemistry
- Flavor Profile : This compound is noted for its fruity notes, often described as reminiscent of apricot and citrus. It is utilized in the food industry for flavoring purposes due to these organoleptic properties .
- Applications : Its unique flavor profile makes it suitable for various food products, enhancing their sensory attributes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl (methylthio)acetate | C5H10O2S | Commonly used as a flavoring agent; simpler structure |
| Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate | C11H14O3S2 | Contains a methoxyphenyl group; used in polymerization |
| 2-(Methylthio)ethyl acetate | C5H10O2S | Similar thioester structure; different applications |
This compound stands out due to its specific amino acid derivative structure, which provides unique properties not found in simpler thioesters or esters. Its dual functionality as both a flavoring agent and potential chemical intermediate enhances its relevance in both food chemistry and synthetic organic chemistry .
Case Studies and Research Findings
Although direct studies on this compound are scarce, research into related compounds provides valuable insights:
- Antitumor Activity : A study on polysulfanes demonstrated that modifications to their structure could enhance water solubility and increase antitumor efficacy against various cancer cell lines . This suggests that similar modifications to this compound might yield beneficial pharmacological properties.
- Enzyme Inhibition : Research on thioester derivatives has indicated potential for enzyme inhibition, particularly in relation to proteases and other enzymes involved in disease pathways . This could imply that this compound may also exhibit such activities.
Q & A
Q. What are the established synthetic routes for Ethyl 2-{[(methylthio)carbothioyl]amino}acetate, and what reaction conditions are critical for yield optimization?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a thiol- or thiourea-containing intermediate reacts with ethyl 2-aminoacetate derivatives under basic conditions. Key steps include:
- Reagent Selection: Use of carbodiimides (e.g., DCC) or coupling agents to activate thiocarbonyl groups .
- Solvent and Temperature: Reactions often proceed in anhydrous solvents (e.g., acetonitrile, ethyl acetate) at 0–25°C to prevent side reactions .
- Purification: Liquid-liquid extraction with ethyl acetate/water followed by column chromatography (silica gel, hexane/ethyl acetate eluent) achieves >95% purity .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Standard analytical techniques include:
- NMR Spectroscopy: ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 3.8–4.2 ppm for CH₂O, δ 2.5–2.7 ppm for SCH₃) confirms functional groups .
- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 221.05) .
- Chromatography: HPLC with a C18 column (acetonitrile/water gradient) detects impurities (<2%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Methodological Answer: Discrepancies in NMR or MS data often arise from tautomerism or rotameric equilibria. Strategies include:
- Variable Temperature (VT) NMR: Cooling to -40°C slows conformational exchange, simplifying splitting patterns .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .
- Isotopic Labeling: Use of ¹³C-labeled thiourea precursors clarifies ambiguous carbonyl signals .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer: Common byproducts (e.g., disulfides or hydrolyzed esters) are minimized by:
Q. How does the methylthio group influence the compound’s biological activity in enzyme inhibition studies?
Methodological Answer: The methylthio (-SCH₃) moiety enhances lipophilicity and binding to sulfur-recognizing enzyme pockets (e.g., cysteine proteases). Methodological insights:
Q. What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage: -20°C under argon in amber vials to prevent oxidation of the thiocarbamoyl group .
- Handling: Use gloveboxes for air-sensitive reactions; avoid prolonged exposure to light or moisture .
Contradictions in Literature
- Synthetic Yields: reports 70–75% yields using triethylamine, while achieves 65–70% with Cs₂CO₃. This discrepancy may stem from differences in base strength or solvent polarity.
- Biological Activity: notes flavoring applications, whereas links the compound to pharmaceuticals. Researchers must contextualize activity based on substituent modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
